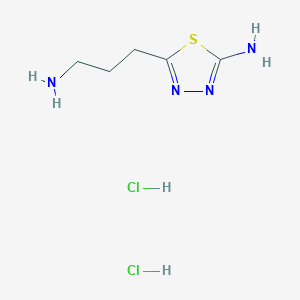

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Description

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 3-aminopropyl group at position 5 and an amine at position 2. The dihydrochloride salt form enhances its aqueous solubility and stability compared to the free base, making it suitable for pharmaceutical and biochemical applications. However, commercial availability of this compound has been discontinued, as noted in recent catalogs . Its synthesis likely follows methods analogous to other 1,3,4-thiadiazoles, involving cyclization reactions with phosphorus oxychloride (POCl₃) and subsequent salt formation .

Properties

IUPAC Name |

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S.2ClH/c6-3-1-2-4-8-9-5(7)10-4;;/h1-3,6H2,(H2,7,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZQSKCKZKFAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NN=C(S1)N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676300 | |

| Record name | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182125-23-1 | |

| Record name | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of 3-aminopropylamine with a thiadiazole precursor under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The compound’s functional groups (primary amines on the thiadiazole ring and the 3-aminopropyl chain) enable nucleophilic substitution and derivatization :

-

Acylation/Alkylation : The amino groups can react with electrophiles like acyl chlorides or alkyl halides to form acylated or alkylated derivatives. For example, reaction with acyl chlorides in the presence of a base may yield amides or substituted amines .

-

Heterocyclic Modification : The thiadiazole ring itself is less reactive toward electrophilic substitution but can participate in nucleophilic reactions if activated .

Salt Formation (Dihydrochloride)

The dihydrochloride salt form of the compound arises from acid-base neutralization with hydrochloric acid (HCl):

This salt enhances solubility and stability, making it suitable for pharmaceutical or material science applications .

Stability and Reactivity

-

Tautomerism : While the compound lacks a thiol group (unlike mercapto thiadiazoles), its amino groups may influence stability. The thiadiazole ring is generally stable under mild conditions but can undergo degradation under harsh oxidative or acidic environments .

-

Metabolic Stability : In pharmacological contexts, the compound’s stability in biological systems (e.g., liver microsomes) is critical. Substituted thiadiazoles often exhibit moderate stability, though specific data for this compound are not provided in the sources .

Comparison of Reaction Types

Research Findings

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₁₂Cl₂N₄S

- Molecular Weight : 231.15 g/mol

- CAS Number : 182125-23-1

- IUPAC Name : 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the amine group enhances its reactivity and potential for derivatization.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:

- Bacterial Infections : Studies have shown that compounds containing the thiadiazole structure can be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Infections : Antifungal activity has also been noted, particularly against strains such as Aspergillus niger and Candida albicans .

Anticancer Potential

The cytostatic properties of thiadiazole derivatives have been explored in the context of cancer treatment. Compounds with this scaffold have demonstrated activity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Antiparasitic Activity

The compound's structure has been linked to antiparasitic effects, particularly in relation to diseases caused by Trypanosoma species. For instance, derivatives have been identified as potential candidates for treating Chagas disease and sleeping sickness .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 2-amino-1,3,4-thiadiazole derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific thiadiazole derivatives inhibited the proliferation of cancer cells more effectively than traditional chemotherapeutics. This suggests that further exploration into their mechanisms could yield new treatment options for resistant cancer types .

Data Table: Biological Activities of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiadiazole ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiator is the 3-aminopropyl substituent on the thiadiazole ring. Below is a comparative analysis with other thiadiazole derivatives:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weights for dihydrochloride salts include addition of 2 HCl molecules (72.92 g/mol).

Key Observations

Substituent Effects: Aliphatic Chains: The 3-aminopropyl group in the target compound increases hydrophilicity compared to phenyl or halogen substituents (e.g., compound III or 5-chloro derivatives ). However, it is less lipophilic than branched alkyl groups (e.g., 2,2-dimethylpropyl in QA-1236 ). Salt Forms: Dihydrochloride salts (target compound, ) exhibit higher solubility in polar solvents compared to neutral thiadiazoles.

Synthesis and Yield :

- Most 1,3,4-thiadiazoles are synthesized via POCl₃-mediated cyclization, with yields ranging from 68–74% for aryl-substituted derivatives . The target compound’s discontinued status may reflect challenges in scalability or purification.

Spectral Data :

- IR Spectroscopy : All compounds show characteristic NH stretches (~3248 cm⁻¹) and C=N vibrations (~1595 cm⁻¹) . The target compound’s aliphatic C-H stretches (~2936 cm⁻¹) align with propyl chain presence.

- NMR : Aromatic protons in phenyl-substituted analogs (e.g., compound III ) resonate at δ 7.04–7.42 ppm, absent in the target compound.

Biological Relevance :

- Thiadiazoles with chloro or methoxy substituents (e.g., compound IX ) often target enzymes or receptors due to electron-withdrawing/donating effects. The target compound’s primary amine groups may facilitate hydrogen bonding in drug-receptor interactions.

Biological Activity

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from case studies.

- Chemical Formula : C₅H₁₂Cl₂N₄S

- Molecular Weight : 231.152 g/mol

- CAS Number : 182125-23-1

- MDL Number : MFCD13857420

Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been recognized for its antimicrobial properties. Several derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 32.6 | Moderate |

| Compound B | Escherichia coli | 47.5 | Significant |

| Compound C | Candida albicans | 62.5 | Moderate |

| Compound D | Aspergillus niger | 15–19 mm | Good |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds derived from the thiadiazole scaffold. Notably, compounds exhibiting lower MIC values suggest higher potency against specific pathogens.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole ring can induce cytotoxic effects in cancer cell lines. For instance, a study evaluated several derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound E | MCF-7 | 0.28 | Apoptotic cell death |

| Compound F | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

The results indicate that certain derivatives exhibit potent cytotoxicity, with IC50 values suggesting they are effective in inhibiting cell growth through apoptosis and cell cycle modulation.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Antimicrobial Mechanism : The thiadiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in drug development:

- A study published in PMC5987787 emphasizes the broad-spectrum antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi .

- Another research article from PMC9781117 demonstrates that certain thiadiazole derivatives possess significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Q & A

Q. How can cross-disciplinary approaches (e.g., cheminformatics + microbiology) uncover novel applications for this compound?

- Methodological Answer : Cheminformatics tools (e.g., KNIME, RDKit) screen structural analogs in public databases (e.g., PubChem) to predict off-target effects. Synergistic studies with transcriptomics (e.g., RNA-seq) identify gene expression changes induced by the compound, revealing mechanisms beyond initial hypotheses (e.g., immunomodulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.